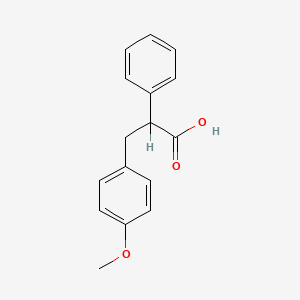

3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIROORGDVPRQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278934 | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-68-5 | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4314-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5). Due to the limited availability of published experimental data for this specific molecule, this document compiles available information from chemical suppliers and databases, and where explicit data is absent, provides context based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a carboxylic acid derivative characterized by a phenyl and a 4-methoxyphenyl substituent on the propanoic acid backbone. It is typically a white to off-white solid at ambient temperature and is soluble in organic solvents, with limited solubility in water.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4314-68-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 256.30 g/mol | [3][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 119-120 °C | [7] |

| Boiling Point | 381.2 °C at 760 mmHg | [7] |

| Flash Point | 138 °C | [7] |

| Solubility | Soluble in organic solvents; limited water solubility | [1] |

| Predicted XlogP | 3.3 |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl groups, the methoxy group protons, and the aliphatic protons of the propanoic acid backbone. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and various peaks corresponding to C-H and C=C bonds of the aromatic rings and the C-O stretch of the ether group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross section data for various adducts is available.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, the synthesis of structurally related 2-arylpropanoic acids is well-documented. A plausible synthetic approach could involve the alkylation of a phenylacetic acid derivative.

One general method for the synthesis of 2-phenylpropionic acids involves the direct methylation of arylacetonitriles followed by hydrolysis. Another common approach is the Williamson ether synthesis to form an ester intermediate, which is then hydrolyzed to the final carboxylic acid.

Below is a generalized workflow for the synthesis and purification of a substituted phenylpropanoic acid, which could be adapted for the target molecule.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of phenylpropanoic acid derivatives has been investigated for various pharmacological activities.

Notably, certain phenylpropanoic acid derivatives have been identified as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][8][9] GPR40 is a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[2][9] The general structure of a GPR40 agonist often includes a carboxylic acid head group and a hydrophobic tail, a motif present in the target molecule.

The activation of GPR40 in pancreatic β-cells by an agonist leads to a signaling cascade involving Gαq/11, phospholipase C (PLC), and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium stores and an influx of extracellular calcium, ultimately triggering insulin exocytosis.

Caption: Hypothesized GPR40 signaling pathway for phenylpropanoic acid derivatives.

It is important to emphasize that the activity of this compound as a GPR40 agonist has not been experimentally confirmed. This pathway is presented as a potential area of investigation based on the activity of structurally related compounds.

Conclusion

This compound is a defined chemical entity with basic physicochemical properties available from commercial suppliers. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization, a specific and reproducible synthesis protocol, and its biological activity. The structural similarity to known GPR40 agonists suggests a potential avenue for future research into its pharmacological effects, particularly in the context of metabolic diseases. Further studies are required to fully elucidate the chemical and biological profile of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4314-68-5 | MFCD00046532 | this compound [aaronchem.com]

- 6. CAS NO. 4314-68-5 | 3-(4-METHOXY-PHENYL)-2-PHENYL-PROPIONIC ACID | C16H16O3 [localpharmaguide.com]

- 7. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

In-depth Technical Guide: 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and available biological context for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide also draws careful comparisons with structurally related molecules to provide a broader context for its potential characteristics and applications. All quantitative data is presented in structured tables, and where applicable, logical workflows are visualized.

Chemical Structure and Identification

This compound is a carboxylic acid derivative characterized by a phenylpropanoic acid backbone with a 4-methoxyphenyl group attached to the C3 position and a phenyl group at the C2 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4314-68-5 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O |

| InChI | InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The available information is summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 119-120 °C | ECHEMI |

| Solubility | Data not available | - |

| Boiling Point | Data not available | - |

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS: 4314-68-5) has not been identified in publicly accessible databases or publications. Researchers investigating this compound would need to perform these analyses as part of their characterization.

Experimental Protocols

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

This technical whitepaper provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a molecule of interest within the broader class of arylpropanoic acids. Due to the limited availability of specific experimental data for this compound, this guide combines known identifiers, predicted properties, and contextual information from related compounds to offer a thorough resource for research and development.

Molecular Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid with the molecular formula C₁₆H₁₆O₃. Its structure features a phenylpropanoic acid backbone with a methoxyphenyl group at the 3-position and a phenyl group at the 2-position.

| Identifier/Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | PubChemLite |

| IUPAC Name | This compound | PubChemLite |

| CAS Number | 4314-68-5 | Parchem |

| Molecular Weight | 256.29 g/mol | PubChemLite (Calculated) |

| Monoisotopic Mass | 256.10995 Da | PubChemLite |

| XlogP (Predicted) | 3.3 | PubChemLite |

Table 1: Key Identifiers and Physicochemical Properties.

Predicted Spectroscopic and Physicochemical Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.11723 | 158.3 |

| [M+Na]⁺ | 279.09917 | 164.1 |

| [M-H]⁻ | 255.10267 | 163.4 |

| [M+NH₄]⁺ | 274.14377 | 174.0 |

| [M+K]⁺ | 295.07311 | 161.0 |

| [M+H-H₂O]⁺ | 239.10721 | 150.8 |

| [M+HCOO]⁻ | 301.10815 | 179.4 |

| [M+CH₃COO]⁻ | 315.12380 | 193.6 |

Table 2: Predicted Collision Cross Section (CCS) Data.

Synthesis Methodology: A Representative Protocol

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a general and plausible route can be adapted from established methods for the synthesis of 2-arylpropanoic acids. One common approach involves the asymmetric alkylation of a chiral ester enolate.

Experimental Protocol: Asymmetric Synthesis of 2-Arylpropanoic Acids (Representative)

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

-

Esterification: React phenylacetic acid with a chiral auxiliary (e.g., a derivative of a chiral alcohol) to form a chiral ester.

-

Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Alkylation: Introduce the alkylating agent, in this case, 4-methoxybenzyl bromide, to the enolate solution. The chiral auxiliary directs the alkylation to occur stereoselectively.

-

Hydrolysis: After the reaction is complete, hydrolyze the resulting ester using a base (e.g., lithium hydroxide) followed by acidic workup to yield the desired 2-arylpropanoic acid.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, as a member of the arylpropanoic acid class, it shares a structural scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Arylpropanoic acid derivatives are known to exhibit a range of pharmacological activities, including:

-

Anti-inflammatory effects

-

Analgesic properties

-

Antipyretic effects

Some studies on related phenylpropanoic acid derivatives have also explored their potential as antibacterial, anticonvulsant, and anticancer agents. It is plausible that this compound could be investigated for similar activities.

Mechanism of Action (General for Arylpropanoic Acids)

The primary mechanism of action for many arylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby exerting their therapeutic effects.

Logical Workflow for Compound Evaluation

For a novel compound like this compound, a structured evaluation workflow is crucial to determine its biological activity and therapeutic potential. The following diagram outlines a typical process for such an investigation.

Conclusion

This compound represents an interesting, yet understudied, member of the arylpropanoic acid family. While specific experimental data remains scarce, its structural similarity to well-established therapeutic agents suggests potential for biological activity. This technical guide provides a foundational resource for researchers by consolidating available information and outlining logical next steps for synthesis and evaluation. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological effects, and potential therapeutic applications.

A Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, including its chemical identity, physicochemical properties, a plausible synthetic route, and an exploration of the biological activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.

Chemical Identity and Properties

This compound is a carboxylic acid derivative with a molecular structure featuring a phenylpropanoic acid backbone substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 2-position.

IUPAC Name: this compound

Synonyms: 3-(p-Methoxyphenyl)-2-phenylpropionic acid, 4-Methoxy-α-phenylbenzenepropanoic acid, p-Methoxy-α-phenylhydrocinnamic acid

CAS Number: 4314-68-5

Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.30 g/mol | - |

| Melting Point | 125 °C | Experimental |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis Protocol

Proposed Synthetic Pathway

-

Michael Addition: Diethyl malonate is reacted with 4-methoxycinnamaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to alkylation with benzyl bromide.

-

Hydrolysis and Decarboxylation: The resulting tri-substituted ester is hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification and heating to induce decarboxylation, yielding the final product, this compound.

Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways of Related Compounds

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, research on structurally similar phenylpropanoic acid derivatives provides valuable insights into its potential pharmacological relevance.

G-Protein Coupled Receptor (GPCR) Agonism

Several phenylpropanoic acid derivatives have been identified as potent agonists for G-protein coupled receptors, particularly GPR40 and GPR41.

-

GPR40: Derivatives of phenylpropanoic acid are being investigated as GPR40 agonists for the treatment of type 2 diabetes. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

-

GPR41: The related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has been shown to activate GPR41. This activation is linked to improved hepatic lipid metabolism and may have anti-obesity effects.

GPR41 Signaling Pathway

The activation of GPR41 by ligands such as HMPA initiates a signaling cascade that can influence metabolic homeostasis.

Caption: Simplified GPR41 signaling pathway activated by HMPA.

Neuroprotective Potential

Studies on HMPA have also indicated potential neuroprotective effects. It has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a possible role in modulating pathways related to neurodegenerative diseases.

Conclusion

This compound is a compound with well-defined chemical properties. While specific biological data is sparse, the activities of structurally related compounds suggest that it may be a valuable candidate for further investigation, particularly in the areas of metabolic disorders and neuroprotection. The proposed synthetic route offers a viable method for its preparation, enabling further research into its pharmacological profile and potential therapeutic applications.

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

CAS Number: 4314-68-5

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its putative applications, although specific biological activity and mechanistic data remain limited in publicly accessible literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4314-68-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzenepropanoic acid, 4-methoxy-α-phenyl- | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on established principles of organic synthesis, a plausible synthetic route can be proposed. One common approach for the synthesis of 2-arylpropanoic acids is the methylation of the corresponding arylacetonitrile followed by hydrolysis. A general procedure for such a transformation is described for the synthesis of 2-phenylpropionic acid and could be adapted for the target molecule.

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of 4-methoxyphenylacetonitrile with a suitable phenylating agent, followed by hydrolysis of the nitrile to the carboxylic acid. Alternatively, a route starting from 4-methoxyphenylacetic acid could be envisioned.

Hypothetical Experimental Protocol (Adaptation of a known procedure for a similar compound):

-

Step 1: Formation of the enolate. 4-Methoxyphenylacetonitrile would be treated with a strong base, such as sodium amide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to form the corresponding enolate.

-

Step 2: Phenylation. The enolate would then be reacted with a phenylating agent, such as a phenyl halide (e.g., phenyl bromide) in the presence of a suitable catalyst, or a more reactive phenyl source.

-

Step 3: Hydrolysis. The resulting 3-(4-methoxyphenyl)-2-phenylpropanenitrile would be hydrolyzed to the desired carboxylic acid. This is typically achieved by heating with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

It is crucial to note that this is a theoretical pathway, and the specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would require experimental optimization.

Applications in Drug Development

Currently, there is a lack of specific information in the public domain detailing the applications of this compound in drug development. While the broader class of phenylpropanoic acid derivatives includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the biological activity and therapeutic potential of this specific molecule have not been extensively reported.

The structural similarity to other biologically active phenylpropanoic acids suggests that it could be a candidate for screening in various therapeutic areas. For instance, derivatives of phenylpropanoic acid have been investigated as G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes. However, no direct evidence links this compound to this or any other specific biological target.

Mechanism of Action and Signaling Pathways

The mechanism of action and any associated signaling pathways for this compound are currently unknown due to the absence of published biological studies on this specific compound. To elucidate its potential pharmacological effects, a logical workflow for target identification and pathway analysis would be required.

Logical Workflow for Target Identification:

References

The Biological Activity of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid: An Analysis of Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information regarding the biological activity of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid (CAS 4314-68-5). Despite targeted searches using its chemical name and various synonyms, no dedicated studies detailing its pharmacological effects, mechanism of action, or associated signaling pathways were identified.

This technical guide aims to address the inquiry into the biological activity of this compound. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to note that primary research on this specific molecule appears to be unpublished or not widely disseminated. The following sections will elaborate on the scope of the search and the absence of relevant data.

I. Scarcity of Biological Data

Extensive searches were conducted to locate any available data on the biological properties of this compound. These inquiries, encompassing scientific databases, peer-reviewed journals, and patent literature, did not yield any specific experimental results, quantitative data, or detailed protocols related to the bioactivity of this compound. While the chemical identity of the molecule is established, its interactions with biological systems have not been characterized in the available literature.

II. Information on Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds was performed to infer potential areas of interest. It is critical to emphasize that any extrapolation of biological activity based on structural similarity is speculative and requires experimental validation.

Derivatives of arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen, a widely known NSAID, is chemically named 2-(4-isobutylphenyl)propanoic acid. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. However, without experimental data, it is impossible to ascertain if this compound shares this or any other mechanism of action.

Furthermore, research on other related phenylpropanoic acid derivatives has revealed a diverse range of biological activities, including anticancer and antioxidant properties. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have indicated potential as novel therapeutic agents. These findings highlight the broad chemical space and therapeutic potential of this class of molecules, yet they do not provide specific insights into the activity of this compound itself.

III. Conclusion

The current body of scientific knowledge available in the public domain does not contain specific information on the biological activity of this compound. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.

For researchers interested in this molecule, the lack of existing data represents an opportunity for novel investigation. Future research efforts would need to involve the chemical synthesis of the compound followed by a comprehensive screening and evaluation of its biological properties in relevant in vitro and in vivo models. Such studies would be foundational in determining any potential therapeutic value of this compound.

It is recommended that any party interested in the biological activity of this compound initiate primary research to generate the necessary data for a thorough and accurate assessment.

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-2-phenylpropanoic acid derivatives and their analogs, a class of compounds with significant therapeutic potential. This document delves into their synthesis, biological activities, and underlying mechanisms of action, offering detailed experimental protocols and data to support further research and drug development efforts.

Core Compound Structure:

This compound

-

Molecular Formula: C₁₆H₁₆O₃

-

SMILES: COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O

-

InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, most notably as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, related structures have shown promise in other therapeutic areas, including cancer and neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoic acid derivatives are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Table 1: In Vitro COX Inhibition Data for Phenylpropanoic Acid Analogs

| Compound ID | R Group Variation | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Analog 1 | H | 5.2 ± 0.4 | 0.8 ± 0.1 | 6.5 |

| Analog 2 | 4-F | 3.8 ± 0.3 | 0.5 ± 0.08 | 7.6 |

| Analog 3 | 4-Cl | 4.1 ± 0.5 | 0.6 ± 0.1 | 6.8 |

| Analog 4 | 4-CH₃ | 6.5 ± 0.7 | 1.2 ± 0.2 | 5.4 |

| Indomethacin | (Reference) | 0.1 ± 0.02 | 1.5 ± 0.2 | 0.07 |

| Celecoxib | (Reference) | 15.2 ± 1.5 | 0.05 ± 0.01 | 304 |

Note: Data presented is illustrative and compiled from studies on analogous phenylpropanoic acid structures to demonstrate typical activity profiles.

Anticancer Activity

Recent studies have explored the antiproliferative properties of related propanoic acid derivatives against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Against A549 Lung Cancer Cells [1]

| Compound ID | Substituent | % Cell Viability at 100 µM |

| Parent Cmpd | - | No significant activity |

| Hydrazide | - | 86.1% |

| Cmpd 20 | 3,3'-...bis(N'-(furan-2-ylmethylene)propanehydrazide) | Potent activity |

| Cmpd 29 | 4-NO₂ phenyl | 31.2% |

| Cmpd 30 | 4-Cl phenyl | 58.9% - 65.2% |

| Cmpd 32 | 4-OH phenyl | 58.9% - 65.2% |

Note: This table is adapted from a study on structurally related compounds to indicate the potential for anticancer activity within this class of molecules.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives can be achieved through various established organic chemistry methods. A general workflow is presented below.

Protocol:

-

Esterification of Phenylacetic Acid: Phenylacetic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl phenylacetate. The product is purified by distillation.

-

Alkylation: The methyl phenylacetate is deprotonated at the alpha-carbon using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78°C). The resulting enolate is then reacted with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.

-

Hydrolysis: The resulting ester, methyl 3-(4-methoxyphenyl)-2-phenylpropanoate, is hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidic workup.

In Vitro COX Inhibition Assay (Fluorometric)[2]

This assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Purified COX-1 and COX-2 enzymes

-

Test compounds

-

Positive control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the test compound or control to the wells of the 96-well plate.

-

Add the purified COX-1 or COX-2 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity kinetically.

In Vivo Carrageenan-Induced Paw Edema Assay[2]

This is a standard model for evaluating the anti-inflammatory activity of compounds in vivo.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathways

The anti-inflammatory effects of many phenolic compounds, including those structurally related to this compound, are mediated through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK and NF-κB Signaling Pathways in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling events that lead to the activation of MAPK and NF-κB pathways. This results in the production of pro-inflammatory cytokines and mediators.

Studies on structurally similar compounds, such as resveratrol derivatives, have shown that they can suppress LPS-induced inflammation by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways, such as p38, JNK, ERK, and IKK.[2][3] This leads to a reduction in the nuclear translocation of NF-κB and consequently, a decrease in the expression of pro-inflammatory genes.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the structure-activity relationships, optimize lead compounds, and elucidate the detailed mechanisms of action of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a broader range of derivatives to expand the quantitative data available and to explore their potential in other therapeutic areas.

References

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Potential Therapeutic Applications of Arylpropionic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), have long been a cornerstone in the management of pain and inflammation. Their primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, emerging research is continually uncovering a broader spectrum of therapeutic possibilities for these compounds and their derivatives. This technical guide provides an in-depth exploration of the current and potential therapeutic applications of arylpropionic acids, delving into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Beyond their classical anti-inflammatory role, this guide examines their potential in oncology, neurodegenerative diseases, and virology, offering a comprehensive resource for professionals engaged in drug discovery and development.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal therapeutic effects of arylpropionic acids stem from their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and supporting platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while adverse effects like gastrointestinal issues are largely linked to the inhibition of COX-1.[2] The majority of traditional arylpropionic acids, such as ibuprofen and naproxen, are non-selective inhibitors of both COX isoforms.[1]

dot

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropionic Acids.

Quantitative Data: Comparative COX Inhibition

The potency and selectivity of arylpropionic acids are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is used to determine the selectivity of a drug for COX-2.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | 2.5 | 5.2 | 0.48 |

| Ketoprofen | 0.3 | 2.9 | 0.10 |

| Flurbiprofen | 0.1 | 1.1 | 0.09 |

| Diclofenac | 6.5 | 0.22 | 29.5 |

| Celecoxib | 15 | 0.05 | 300 |

| Meloxicam | 2.5 | 1.25 | 2.0 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented is compiled from various sources for comparative purposes.

Emerging Therapeutic Applications

Beyond their well-established anti-inflammatory properties, arylpropionic acids and their derivatives are being investigated for a range of other therapeutic applications.

Oncology

Several arylpropionic acids have demonstrated anticancer properties that may extend beyond their COX-inhibitory functions.[3]

-

p75NTR Induction: R-flurbiprofen has been shown to selectively induce the p75NTR (neurotrophin receptor), a tumor suppressor in prostate cancer, leading to decreased survival of prostate tumor cells.

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival.[4] Some arylpropionic acid derivatives are being explored for their ability to inhibit this pathway.[5]

-

PPARγ Activation: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can induce apoptosis and inhibit proliferation in various cancer cell lines.[6][7] Certain NSAIDs, including ibuprofen, can activate PPARγ.[2]

dot

Caption: Potential COX-Independent Anticancer Mechanisms of Arylpropionic Acids.

Neurodegenerative Diseases

Chronic neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's disease. The anti-inflammatory properties of arylpropionic acids make them intriguing candidates for therapeutic intervention.

-

Amyloid-β Modulation: Ibuprofen has been shown to reduce the production of the amyloid-β 42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease, potentially through the modulation of γ-secretase activity.[2][8][9] It can also reduce Aβ deposition and associated microglial activation in animal models.[8][10]

-

Tau Pathology Reduction: In a transgenic mouse model of Alzheimer's, ibuprofen treatment was found to decrease hyperphosphorylated tau, a key component of neurofibrillary tangles.[2]

-

Neuroinflammation and Microglia: Arylpropionic acid derivatives are being investigated for their ability to modulate microglial activation and the production of pro-inflammatory mediators in the central nervous system, often through the inhibition of pathways like NF-κB.[11][12]

dot

Caption: Potential Mechanisms of Arylpropionic Acids in Neurodegenerative Disease.

Antiviral Applications

Some arylpropionic acids have demonstrated antiviral activity, although this is a less explored area of their therapeutic potential.[13]

-

Inhibition of Viral Replication: Naproxen has been shown to inhibit the replication of SARS-CoV-2.[13] Ibuprofen has also been reported to inhibit the replication of several viruses, including the original SARS-CoV and influenza A and B.[14]

-

Modulation of Host Immune Response: Ketoprofen has been shown to restore the anti-viral innate immune responses at the epithelial level in a model of airways viral infection, suggesting a role in managing respiratory infections.[15]

Pharmacokinetic Properties

The clinical utility of arylpropionic acids is also determined by their pharmacokinetic profiles.

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |

| Ibuprofen | >80 | >98 | 1.8 - 2.5 |

| Naproxen | 95 | >99 | 12 - 17 |

| Ketoprofen | 90 | >99 | 1.5 - 2 |

| Flurbiprofen | >95 | >99 | 3 - 4 |

Experimental Protocols

In Vitro COX Inhibition Assay

dot

Caption: Workflow for an In Vitro COX Inhibition Assay.

Objective: To determine the IC50 value of a test arylpropionic acid derivative against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Prostaglandin screening EIA kit (for measuring PGE2)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare a series of dilutions of the test compound.

-

Enzyme and Inhibitor Incubation: To the wells of a microplate, add the reaction buffer, heme, and the diluted enzyme (either COX-1 or COX-2). Add the test compound dilutions to the appropriate wells. Include control wells with no inhibitor. Incubate for a short period (e.g., 5-10 minutes) at the optimal temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination and Measurement: After a set incubation time (e.g., 2 minutes), terminate the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of an arylpropionic acid derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of an arylpropionic acid derivative in a rat or mouse model.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective animal groups. The control group receives only the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Synthesis of Ibuprofen (Boot's Process - Simplified Laboratory Scale)

dot

Caption: Simplified Synthetic Pathway for Ibuprofen (Boot's Process).

Objective: To synthesize ibuprofen from isobutylbenzene.

Procedure Overview:

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-isobutylacetophenone.

-

Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

-

Hydrolysis and Decarboxylation: The glycidic ester is hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.

-

Oxime Formation: The aldehyde is then reacted with hydroxylamine to form the corresponding oxime.

-

Dehydration to Nitrile: The oxime is dehydrated to form 2-(4-isobutylphenyl)propanenitrile.

-

Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

Conclusion

Arylpropionic acids remain a clinically significant class of therapeutic agents. While their primary application continues to be the management of pain and inflammation through COX inhibition, the exploration of their broader pharmacological activities is a rapidly evolving field. The potential of these compounds and their derivatives in oncology, neurodegenerative diseases, and antiviral therapy presents exciting opportunities for drug development. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental evaluation, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. youtube.com [youtube.com]

- 2. Ibuprofen reduces Aβ, hyperphosphorylated tau and memory deficits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPAR Ligands for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Role for the PPARγ in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Drug Therapy Alters β-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NSAIDs: A Double Edged Sword in Viral Infections [ijmedrev.com]

- 14. youtube.com [youtube.com]

- 15. Ketoprofen Lysinate counteracts cigarette smoke effects in a model of airways viral infection | European Respiratory Society [publications.ersnet.org]

Unraveling the Potential Mechanism of Action: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a member of the phenylpropanoic acid class of compounds. While direct experimental evidence elucidating the specific mechanism of action for this particular molecule is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally analogous compounds strongly suggests its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide consolidates the available information on related phenylpropanoic acid derivatives to propose a putative mechanism of action for this compound, focusing on its potential as a PPAR agonist. This document provides a detailed overview of the PPAR signaling pathway, quantitative data from related compounds, hypothetical experimental protocols for mechanism-of-action studies, and visual representations of the involved biological processes.

Introduction

Phenylpropanoic acid derivatives represent a significant class of compounds with diverse pharmacological activities. A substantial body of research has focused on their utility as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4] PPARs are crucial regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as dyslipidemia, obesity, and type 2 diabetes.[5][6] Given the structural similarity of this compound to known PPAR agonists, it is hypothesized that its primary mechanism of action involves the activation of one or more PPAR isoforms.

Proposed Mechanism of Action: PPAR Agonism

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[6] Upon activation by a ligand, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression.

The PPAR Signaling Pathway

The activation of PPARs by an agonist like a phenylpropanoic acid derivative initiates a cascade of molecular events:

-

Ligand Binding: The agonist enters the cell and binds to the ligand-binding domain (LBD) of a PPAR isoform located in the nucleus.

-

Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[6]

-

Transcriptional Regulation: The binding to PPREs, along with the recruitment of coactivator proteins, modulates the transcription of genes involved in various metabolic processes.

Diagram of the PPAR Signaling Pathway

Caption: Proposed PPAR signaling pathway for phenylpropanoic acid derivatives.

Isoform-Specific Effects

The specific metabolic outcomes depend on the PPAR isoform that is activated:

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased plasma triglycerides. Fibrates are a class of drugs that act as PPARα agonists.

-

PPARγ: Highly expressed in adipose tissue. Its activation promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity. Thiazolidinediones (TZDs) are well-known PPARγ agonists used to treat type 2 diabetes.[6]

-

PPARδ: Ubiquitously expressed. Its activation enhances fatty acid oxidation and improves lipid profiles.

Structure-activity relationship studies of various phenylpropanoic acid derivatives indicate that modifications to the chemical structure can confer selectivity for different PPAR isoforms.[1][4]

Quantitative Data for Related Phenylpropanoic Acid Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activity of structurally related compounds on human PPAR isoforms, as reported in the literature. These values are typically determined through reporter gene assays.

| Compound Class | Target PPAR Isoform(s) | Reported EC50 Values (nM) | Reference |

| α-Ethylphenylpropanoic Acid Derivatives | PPARα and PPARδ (Dual Agonists) | PPARα: ~10 - 100PPARδ: ~20 - 200 | [1] |

| α-Benzylphenylpropanoic Acid Derivatives | PPARγ (Selective Agonists) | ~40 - 500 | [2][3] |

| Phenylpropanoic Acid Pan-Agonist (Compound 6) | PPARα, PPARγ, PPARδ | PPARα: 61PPARγ: 43PPARδ: 120 | [7] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for Mechanism of Action Studies

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

4.1.1. PPAR Ligand Binding Assay

-

Objective: To determine if the compound directly binds to PPAR isoforms.

-

Methodology: A competitive binding assay using purified recombinant human PPAR ligand-binding domains (LBDs) and a radiolabeled known PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ). The ability of increasing concentrations of the test compound to displace the radioligand is measured by scintillation counting.

4.1.2. PPAR Transactivation Assay (Reporter Gene Assay)

-

Objective: To measure the functional activation of PPAR isoforms by the compound.

-

Methodology: Cells (e.g., HEK293) are co-transfected with expression vectors for a full-length PPAR isoform and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Cells are treated with the test compound, and the resulting luciferase activity is measured as a readout of PPAR activation.

Workflow for In Vitro PPAR Activity Assessment

Caption: A streamlined workflow for the in vitro assessment of PPAR agonism.

In Vivo Studies

4.2.1. Animal Models of Metabolic Disease

-

Objective: To evaluate the therapeutic potential of the compound in a physiological context.

-

Methodology: Administration of the compound to animal models of dyslipidemia (e.g., hyperlipidemic hamsters) or diabetes (e.g., db/db mice). Key parameters to measure include plasma lipid levels (triglycerides, cholesterol), blood glucose, and insulin levels.

4.2.2. Gene Expression Analysis

-

Objective: To confirm the engagement of the PPAR target in vivo.

-

Methodology: Tissues (e.g., liver, adipose tissue) are collected from treated animals, and the expression of known PPAR target genes (e.g., CPT1, ACOX1 for PPARα; aP2, LPL for PPARγ) is quantified using quantitative real-time PCR (qRT-PCR).

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylpropanoic acid derivatives as PPAR agonists is highly dependent on their chemical structure. Key structural features that influence potency and isoform selectivity include:

-

The Acidic Head Group: The carboxylic acid moiety is crucial for interacting with key amino acid residues in the PPAR ligand-binding pocket, forming a hydrogen bond network that stabilizes the active conformation of the receptor.[8]

-

The α-Substituent: The nature and stereochemistry of the substituent at the alpha-position of the propanoic acid chain play a significant role in determining potency and selectivity.[4]

-

The Linker and Tail Group: The linker between the phenyl rings and the substituents on the distal phenyl ring contribute to the hydrophobic interactions within the ligand-binding pocket and can be modified to tune isoform selectivity.[1][4]

For this compound, the methoxy group on the phenyl ring is expected to influence its interaction with the hydrophobic pocket of the PPAR LBD.

Conclusion

While direct experimental data for this compound is limited, the extensive research on structurally related phenylpropanoic acid derivatives provides a strong basis for proposing its mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Its chemical structure possesses the key features known to be important for PPAR activation. Future experimental studies, following the protocols outlined in this guide, are necessary to definitively confirm this proposed mechanism, determine its potency and isoform selectivity, and evaluate its therapeutic potential for metabolic diseases. The information presented herein serves as a comprehensive resource for guiding further research and development efforts for this compound and its derivatives.

References

- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. science24.com [science24.com]

- 6. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

In Vitro Profile of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the in vitro studies conducted on 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. A thorough review of the existing scientific literature reveals a significant lack of specific research on this particular chemical entity. While the broader class of phenylpropanoic acid derivatives has been investigated for various biological activities, data directly pertaining to this compound, including its mechanism of action, specific biological targets, and quantitative experimental data, remains largely unavailable in the public domain. This document summarizes the landscape of research on closely related analogs to provide a contextual framework and potential avenues for future investigation into the subject compound.

Introduction

The scientific literature contains studies on various derivatives of phenylpropanoic acid. For instance, research has been conducted on compounds where modifications have been made to the phenyl and methoxyphenyl rings, as well as the propanoic acid chain. These studies have explored a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. However, the specific substitution pattern of this compound appears to be a gap in the current body of scientific knowledge.

Current State of Research

As of the latest literature review, there are no published in vitro studies that specifically investigate the biological properties of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present in tabular format. Furthermore, no experimental protocols for assays conducted on this compound can be detailed. The absence of such fundamental data precludes the generation of diagrams for signaling pathways or experimental workflows directly related to this compound.

Research on Structurally Related Compounds

To provide some context for potential future research, this section briefly touches upon the types of in vitro studies conducted on structurally similar phenylpropanoic acid derivatives. It is crucial to note that the findings for these analogs cannot be directly extrapolated to this compound due to the principles of structure-activity relationships, where minor structural changes can lead to significant differences in biological activity.

Investigations into various phenylpropanoic acid derivatives have often involved a standard battery of in vitro assays to elucidate their potential as therapeutic agents. These commonly include:

-

Cytotoxicity Assays: To determine the effect of the compounds on cell viability in various cell lines (e.g., cancer cell lines, normal cell lines). Common assays include the MTT, XTT, and LDH release assays.

-

Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of specific enzymes that are implicated in disease pathways (e.g., cyclooxygenases, lipoxygenases, kinases).

-

Receptor Binding Assays: To determine if the compounds can bind to and modulate the activity of specific cellular receptors.

-

Antimicrobial Assays: To evaluate the efficacy of the compounds against various strains of bacteria and fungi.

-

Anti-inflammatory Assays: To measure the ability of the compounds to suppress inflammatory responses in cell-based models, often by quantifying the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines.

Future Directions and Conclusion

The significant gap in the scientific literature regarding the in vitro properties of this compound presents an opportunity for novel research. Future studies could begin with a broad screening approach to identify any potential biological activities. Based on initial findings, more focused investigations could then be pursued to determine the mechanism of action and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a valuable building block in the development of various pharmaceutical compounds. The methodology outlined is based on the alkylation of phenylacetic acid, a common and effective strategy for creating α-aryl carboxylic acids.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The structural motif of a diarylpropanoic acid is found in a variety of compounds with therapeutic applications. The synthesis of this specific molecule can be effectively achieved through the alkylation of a phenylacetic acid derivative with a suitable 4-methoxybenzyl halide. This method offers a straightforward and scalable route to the desired product.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of phenylacetic acid to form a reactive enolate, followed by nucleophilic substitution with 4-methoxybenzyl chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the alkylation of phenylacetic acid with 4-methoxybenzyl chloride.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Phenylacetic acid | 99% | Sigma-Aldrich |

| 4-Methoxybenzyl chloride | 98% | Alfa Aesar |

| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® | EMD Millipore |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Ethyl acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

3.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is dried in an oven and allowed to cool under a stream of nitrogen.

-

Deprotonation: To the flask, add sodium hydride (2.2 equivalents, dispersion in oil) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add 100 mL of anhydrous THF to the flask. To this suspension, slowly add a solution of phenylacetic acid (1 equivalent) in 50 mL of anhydrous THF via the addition funnel over 30 minutes at 0 °C (ice bath).

-

Enolate Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour. The formation of the phenylacetate enolate is observed as the evolution of hydrogen gas ceases.

-

Alkylation: The reaction mixture is cooled back to 0 °C. A solution of 4-methoxybenzyl chloride (1.1 equivalents) in 25 mL of anhydrous THF is added dropwise via the addition funnel over 30 minutes.

-

Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After completion, the reaction is carefully quenched by the slow addition of 50 mL of water at 0 °C. The mixture is then acidified to a pH of approximately 2 with 2M HCl.

-

Extraction: The aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 10.0 | 1.0 |

| Sodium Hydride (60%) | NaH | 24.00 | 22.0 | 2.2 |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 11.0 | 1.1 |

| This compound | C₁₆H₁₆O₃ | 256.29 | - | - |

Table 2: Typical Reaction Outcome

| Parameter | Value |

| Reaction Time | 12 - 16 hours |

| Temperature | Room Temperature |

| Typical Yield | 75 - 85% |

| Purity (by NMR) | >95% |

| Melting Point | To be determined |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the experimental workflow.

Caption: Logical workflow of the synthesis and purification process.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. Reactions involving sodium hydride are hazardous and should be performed with extreme care in an inert atmosphere.

Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-methoxyphenyl)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry and drug development. The synthesis is based on a malonic ester synthesis route, a robust and well-established method for the preparation of substituted carboxylic acids. These application notes also include information on the potential biological significance of this class of compounds, drawing parallels with structurally similar molecules.

Introduction

This compound belongs to the class of 3-aryl-2-phenylpropanoic acids. Compounds with this structural motif are of interest due to their potential biological activities. For instance, derivatives of 3-phenylpropanoic acid have been explored for various therapeutic applications. The related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been studied for its antioxidant properties and its potential to inhibit amyloid β-peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] Furthermore, HMPA has been shown to enhance muscle grip strength and inhibit protein catabolism induced by exhaustive exercise.[3] Given the structural similarities, the target molecule of this protocol may exhibit interesting biological properties worthy of investigation.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The overall strategy involves the alkylation of diethyl phenylmalonate followed by hydrolysis and decarboxylation.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Synthesis of Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate

-

Reagents and Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

4-Methoxybenzyl chloride

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl phenylmalonate (1 equivalent) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 4-methoxybenzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify the crude diethyl 2-(4-methoxybenzyl)-2-phenylmalonate by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve the purified diethyl 2-(4-methoxybenzyl)-2-phenylmalonate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (3 equivalents) in water to the flask.

-

Heat the mixture to reflux and stir for 12-18 hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will cause the precipitation of the crude carboxylic acid.

-

Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.

-